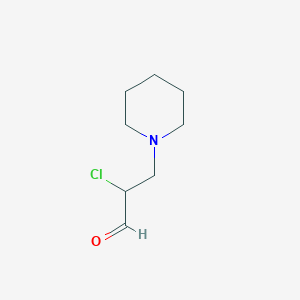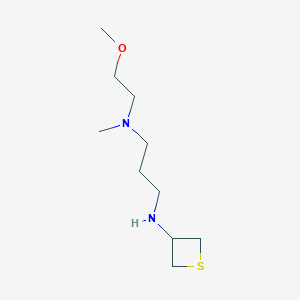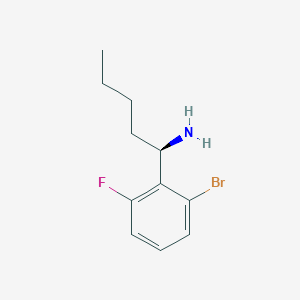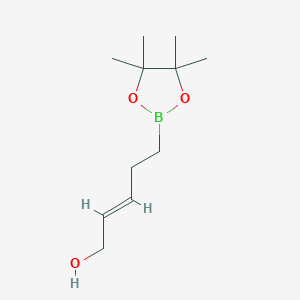
(E)-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-2-en-1-ol is an organic compound that features a boronate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-2-en-1-ol typically involves the reaction of an appropriate alkene with a boronic ester. One common method is the hydroboration-oxidation reaction, where the alkene undergoes hydroboration with a borane reagent followed by oxidation to yield the desired boronate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids or other derivatives.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The boronate ester group can participate in substitution reactions, often leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of organic molecules with new functional groups.
Wissenschaftliche Forschungsanwendungen
(E)-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (E)-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-2-en-1-ol involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can interact with different molecular targets, facilitating the formation of new bonds and the modification of existing structures. The pathways involved often include catalytic cycles, particularly in cross-coupling reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-2-en-1-ol
- (E)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-en-1-ol
- (E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol
Uniqueness
This compound is unique due to its specific structure, which allows for distinct reactivity and applications compared to other boronate esters
Eigenschaften
Molekularformel |
C11H21BO3 |
|---|---|
Molekulargewicht |
212.10 g/mol |
IUPAC-Name |
(E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-2-en-1-ol |
InChI |
InChI=1S/C11H21BO3/c1-10(2)11(3,4)15-12(14-10)8-6-5-7-9-13/h5,7,13H,6,8-9H2,1-4H3/b7-5+ |
InChI-Schlüssel |
BLQIAXHFUVAYGI-FNORWQNLSA-N |
Isomerische SMILES |
B1(OC(C(O1)(C)C)(C)C)CC/C=C/CO |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13026876.png)
![7-Chloro-[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13026877.png)
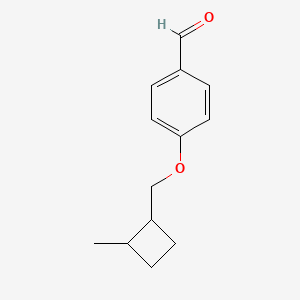
![tert-Butyl 7-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13026886.png)
![(3S,4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chloro-3-fluorooxolan-2-one](/img/structure/B13026893.png)
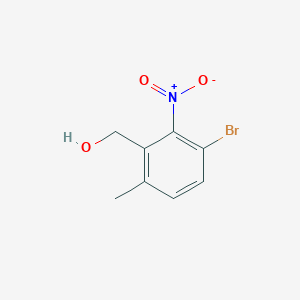
![2-(1H-Benzo[d]imidazol-6-yl)-2-oxoacetic acid](/img/structure/B13026901.png)
![3-Bromo-4-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13026902.png)
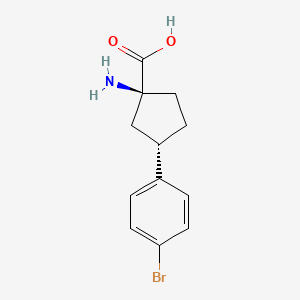
![2-Chloro-7-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13026912.png)
